molecular formula C8H16O2 B155519 2,2-Dimethylhexanoic acid CAS No. 813-72-9

2,2-Dimethylhexanoic acid

Cat. No. B155519
M. Wt: 144.21 g/mol
InChI Key: YTTWDTVYXAEAJA-UHFFFAOYSA-N
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Patent
US05041640

Procedure details

A 2-L flask is charged with 4.9 g (200 g-atom) of magnesium turnings, 75 mL of methanol and a crystal of iodine. The mixture is heated to reflux until all the magnesium has reacted leaving a grey slurry of magnesium methoxide. After cooling, 35.2 g (400 mmol) of isobutyric acid is added followed by 250 mL of toluene. A condenser is attached set for downward distillation and the methanol and some toluene are distilled until 250 mL of distillate is collected and the distillation temperature reaches ~110° C. The mixture is cooled, 400 mL of anhydrous tetrahydrofuran is added along with 41 g (400 mmol) of diisopropylamine ad the resulting homogeneous solution is cooled in an ice bath. Finally, 240 mL of a standard solution of n-butyllithium in heptane (1.67 mmol/mL; 400 mmol) is added by injection at a temperature <10° C. The ice bath is retained for 10 minutes and then the mixture is warmed to 30°-35 ° C. for 30 minutes to complete the metalation. The ice bath is replaced and 54.8 g (400 mmol)) of 1-bromobutane is added over 15 minutes at 0° C. No exothermic reaction is observed. The ice bath is retained for 30 minutes and then the mixture is heated to 30°-35° C. for 18 hours overnight. At the conclusion of the reaction period, 150 mL of 6N hydrochloric acid solution (0.90 mmol)) is added at a temperature <10° C. followed by 280 mL of water. The aqueous layer is separated extracted with 200 mL of diethyl ether and the combined organic layers ar washed with 150 mL of 2N hydrochloric acid solution, 200 mL of saturated sodium chloride, dried (magnesium sulfate) and evaporated. This affords 64 g of product. Distillation through a 6" vacuum jacketed vigreux column affords 42.7 g of 2,2-dimethylhexanoic acid; bpD 103°-105°/5 mm; n25 1.4245.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
catalyst
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Three
Quantity
41 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
[Compound]
Name
standard solution
Quantity
240 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
400 mmol
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH:7](NC(C)C)([CH3:9])[CH3:8].[CH2:14]([Li])CCC.CCCCCCC.BrCCCC>Cl.O.O1CCCC1.C1(C)C=CC=CC=1>[CH3:3][C:2]([CH3:14])([CH2:4][CH2:8][CH2:7][CH3:9])[C:1]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
C(C(C)C)(=O)O
Step Two
Name
Quantity
150 mL
Type
catalyst
Smiles
Cl
Step Three
Name
Quantity
280 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
41 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
standard solution
Quantity
240 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
400 mmol
Type
reactant
Smiles
CCCCCCC
Step Seven
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC
Step Ten
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
A condenser is attached set for downward distillation
DISTILLATION
Type
DISTILLATION
Details
the methanol and some toluene are distilled until 250 mL of distillate
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
reaches ~110° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to 30°-35 ° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
No exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 30°-35° C. for 18 hours overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
is added at a temperature <10° C.
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 mL of diethyl ether
WASH
Type
WASH
Details
the combined organic layers ar washed with 150 mL of 2N hydrochloric acid solution, 200 mL of saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation through a 6" vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(CCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 42.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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